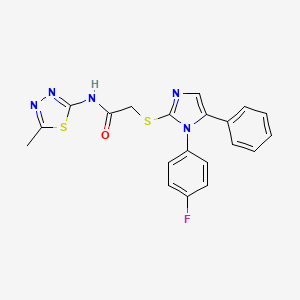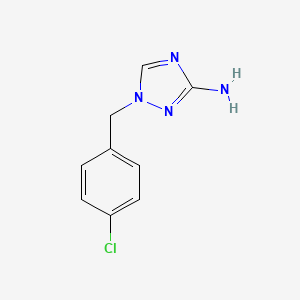
1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Overview
Description
1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine and its derivatives have been synthesized through various chemical processes. Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and screened them for antimicrobial activities, identifying some with moderate to good effectiveness against microorganisms (Bektaş et al., 2007). Tan et al. (2017) described a microwave-assisted synthesis method for producing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally diverse compounds useful in medicinal and agricultural chemistry (Tan et al., 2017).
Structural Analysis and Properties
In-depth structural and conformational analyses of 1,2,4-triazole derivatives have been conducted to understand their physical and chemical properties. Kumar et al. (2021) performed a comprehensive study on the structural aspects, spectroscopic behavior, and chemical reactivity of triazole derivatives, including molecular docking analysis predicting inhibitory activity against tuberculosis (Kumar et al., 2021). In 2008, Dolzhenko et al. developed a practical synthesis method for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, demonstrating the selectivity of the triazine ring closure of 5-guanidino-3-phenyl-1,2,4-triazole (Dolzhenko et al., 2008).
Photophysical and Fluorescence Properties
The photophysical and fluorescence properties of 1,2,4-triazole derivatives have been explored for potential applications in organic chemistry, medicinal chemistry, and optical materials. Guo et al. (2021) described a green synthesis approach for fully substituted 1H-1,2,4-triazol-3-amines, emphasizing their environmental friendliness and the fluorescence and aggregation-induced emission properties of the synthesized products (Guo et al., 2021).
Biological Activities and Medical Applications
The biological activities of 1,2,4-triazole derivatives, particularly their antimicrobial properties, have been a significant focus of research. Idrees et al. (2019) reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, highlighting their promising antimicrobial activities when compared with standard drugs (Idrees et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to target beta-lactamase tem in organisms like escherichia coli and salmonella typhi .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to interfere with the function of beta-lactamase tem, which could potentially affect the bacterial resistance to antibiotics .
Result of Action
Similar compounds have been shown to have antimicrobial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine. For instance, the pH can influence the photophysical properties of similar compounds . Additionally, environmental stressors such as salinity, drought, and the presence of metals or herbicides can affect nutrient uptake, which could potentially influence the action of the compound .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJXOOKDYDYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

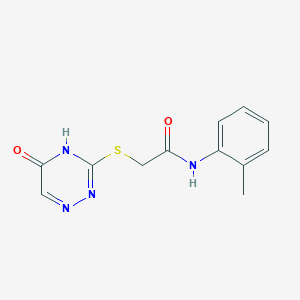
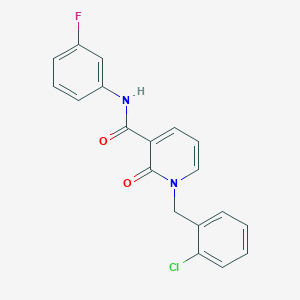

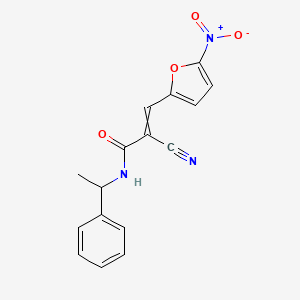

![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)
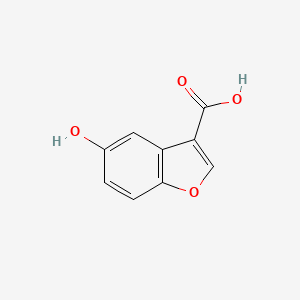

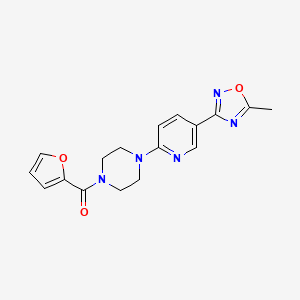
![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)
